1-Bromo-2-(2,2-difluoroethoxy)benzene
Overview
Description
“1-Bromo-2-(2,2-difluoroethoxy)benzene” is an organic compound known for its use in various scientific experiments. It has a molecular weight of 237.04 .
Molecular Structure Analysis
The molecular formula of “1-Bromo-2-(2,2-difluoroethoxy)benzene” is C8H7BrF2O . The InChI code is 1S/C8H7BrF2O/c9-6-3-1-2-4-7 (6)12-5-8 (10)11/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
“1-Bromo-2-(2,2-difluoroethoxy)benzene” is a liquid at room temperature . It has a boiling point of 234.5±40.0 C at 760 mmHg .
Scientific Research Applications
Aryne Route Synthesis
In a study by Schlosser and Castagnetti (2001), 1-bromo-2-(trifluoromethoxy)benzene was used to generate phenyllithium intermediates at varying temperatures. These intermediates were then applied in synthesizing naphthalenes and other compounds, demonstrating the chemical's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Fink et al. (1997) reported the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene, indicating the potential of bromobenzene derivatives in creating novel organometallic compounds. This research underscores the versatility of such compounds in creating materials with unique electronic properties (Fink et al., 1997).
Carbohydrate Anomeric Alkoxy Radicals
González et al. (2003) utilized 1,2-halohydrins derived from carbohydrates, involving 1-bromo-2-(2,2-difluoroethoxy)benzene analogs, to synthesize halogenated alditols. This method highlights its significance in creating valuable intermediates for organic synthesis (González et al., 2003).
Macromolecular Electron Donors
Rathore, Burns, and Deselnicu (2001) synthesized macromolecules using bromobenzene derivatives as key components. These macromolecules demonstrated the ability to act as "electron sponges," showcasing the application of such compounds in developing new materials with unique electrical properties (Rathore et al., 2001).
Solvent Effects on Radical Addition Reactions
Yorimitsu et al. (2001) studied the effects of various solvents, including aqueous media, on the bromine atom-transfer radical addition involving bromobenzene derivatives. This research is crucial in understanding the influence of different solvents on chemical reactions and their outcomes (Yorimitsu et al., 2001).
Synthesis of Functionalized Benzenes
Reus et al. (2012) developed efficient methods to synthesize functionalized benzenes using bromobenzene derivatives. This highlights the role of such compounds in synthesizing new materials with potential applications in various fields, including pharmaceuticals and materials science (Reus et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMKNINOKNUOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669713 | |
Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2,2-difluoroethoxy)benzene | |
CAS RN |
946605-55-6 | |
Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946605-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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